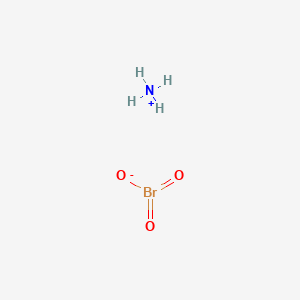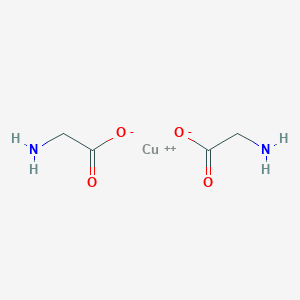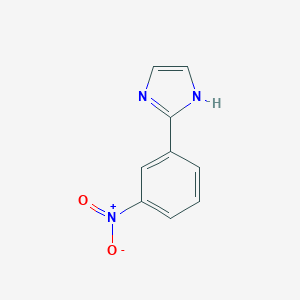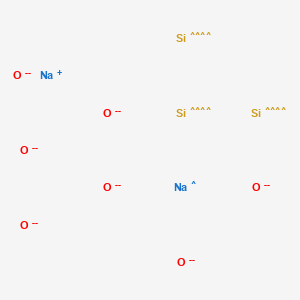
Croconic acid disodium salt
Overview
Description
Croconic acid disodium salt, also known as this compound, is a naturally-occurring organic compound found in various species of plants and animals. It is a white, crystalline powder with a molecular formula of C10H14N2O5Na2 and a molecular weight of 270.2 g/mol. This compound is a strong acid, with a dissociation constant (pKa) of 1.8. It is soluble in water, alcohol, and ether. It is used as a food additive, a preservative, and a reagent in laboratory experiments.
Scientific Research Applications
Sodium Ion Battery Electrodes : CADS is explored as an anode material in sodium-ion batteries. By minimizing particle size and wrapping CADS with graphene oxide, researchers have enhanced the cycling stability and conductivity of CADS electrodes, achieving high capacities (Luo et al., 2014).
Li-ion Battery Material : Investigations into CADS for Li-ion battery applications show it to be a promising electrode material with medium to short battery cycle lifetimes. Computational studies have been used to characterize this system and propose strategies to improve battery lifetime (Chawla, 2019).
Nanowire Fabrication for Batteries : CADS nanowires have been fabricated to overcome challenges like low electronic conductivity and lithiation-induced strain in Li-ion batteries. These nanowires exhibit significantly improved electrochemical performance compared to bulk materials (Luo et al., 2014).
Supramolecular Self-Healable Metallogels : CADS has been used to create efficient soft-scaffold supramolecular self-healable metallogels. These metallogels exhibit fascinating electronic-charge transportation and enhanced non-linear rectifying properties (Majumdar et al., 2022).
Raman Spectroscopy : Studies on the Raman spectra of croconic acid salts, including CADS, have been conducted to understand solid-state effects and charge-transfer phenomena (Gonçalves et al., 1994).
Oxidation in Electrochemical Applications : Research on the electrochemical oxidation of croconic acid and its derivatives has been carried out, revealing insights into the electrochemical behavior of these compounds (Doane & Fatiadi, 1982).
Mechanism of Action
- CADS modulates intracellular Kcr levels, indicating its role in regulating gene transcription and biological processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
It has been shown to modulate intracellular levels of lysine crotonylation (Kcr), a histone acylation modification . Kcr is closely associated with gene expression, cell proliferation, and the maintenance of stem cell pluripotency
Molecular Mechanism
It is known to modulate intracellular Kcr levels, which can influence gene expression and cell proliferation
properties
IUPAC Name |
disodium;3,4,5-trioxocyclopentene-1,2-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2O5.2Na/c6-1-2(7)4(9)5(10)3(1)8;;/h6-7H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLFPHHAAAVKQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477943 | |
| Record name | Croconic acid disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14379-00-1 | |
| Record name | Croconic acid disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)


